3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

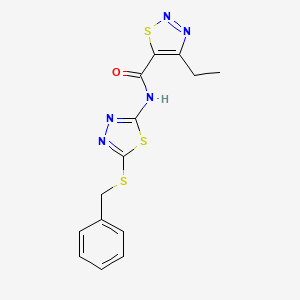

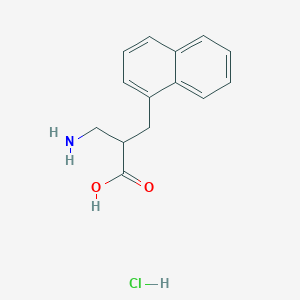

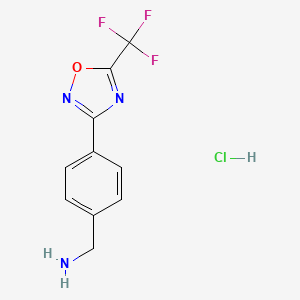

“3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid hcl” is a chemical compound with the molecular formula C13H13NO2.ClH . It is an amino acid derivative.

Molecular Structure Analysis

The molecular structure of “3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid hcl” consists of an amino group (–NH2), a carboxyl group (–COOH), and a naphthalen-1-ylmethyl side chain, all attached to the alpha carbon .Applications De Recherche Scientifique

Fluorescence Derivatisation

3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid has been investigated for its potential in fluorescence derivatization. Frade et al. (2007) explored its coupling to amino groups of various amino acids, resulting in derivatives that exhibit strong fluorescence. These derivatives were used to create blue benzo[a]phenoxazinium conjugates, displaying strong fluorescence and good quantum yields, making them suitable for biological assays (Frade, Barros, Moura, & Gonçalves, 2007).

Selective Delivery into Cells

Gardner et al. (2004) synthesized N(1)-arylalkylpolyamines containing 3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid to study their biological activities and interactions with polyamine transporters in various cell lines. Their research indicated a clear limit to the size of N(1)-substituents that can be accommodated by the polyamine transporter, providing insights into the selective delivery of compounds into cells (Gardner et al., 2004).

Materials Science for Blue-Light-Emitting Materials

Liou et al. (2006) developed a new class of aromatic poly(amine−1,3,4-oxadiazole)s containing donor and acceptor moieties derived from naphthylamine, which includes 3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid. These materials exhibit high glass-transition temperatures and solubility in common organic solvents, making them promising for use in blue-light-emitting devices (Liou, Hsiao, Chen, & Yen, 2006).

Chemical Synthesis and Coordination Chemistry

Research by Clares et al. (2004) involved synthesizing and studying the coordination behavior of a novel bibrachial aza crown ether derivative, which includes 3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid. This compound showed interesting protonation and metal coordination properties, with potential applications in fluorescence emission and sensor development (Clares, Aguilar, Aucejo, Lodeiro, Albelda, Pina, Lima, Parola, Pina, Seixas de Melo, Soriano, & Garcı́a-España, 2004).

Synthesis of Naphthalene Derivatives

Gao, Liu, and Wei (2013) utilized a benzannulation strategy mediated by iodosylbenzene and BF3·Et2O to synthesize functionalized 1-amino-2-naphthalenecarboxylic acid derivatives from enamines and alkynes. This process highlights the versatility of naphthalene derivatives in chemical synthesis, showcasing broad substrate scope and good functional group tolerance under mild conditions (Gao, Liu, & Wei, 2013).

Propriétés

IUPAC Name |

2-(aminomethyl)-3-naphthalen-1-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c15-9-12(14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11;/h1-7,12H,8-9,15H2,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHUOWNXULURGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2958250.png)

![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridin-2-one](/img/structure/B2958256.png)

![2-chloro-5-({2-phenyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}sulfonyl)pyridine](/img/structure/B2958258.png)

![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate](/img/structure/B2958259.png)

![N-(4-acetylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2958260.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2958264.png)

![2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetic acid](/img/structure/B2958265.png)

![2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2958266.png)

![1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2958267.png)